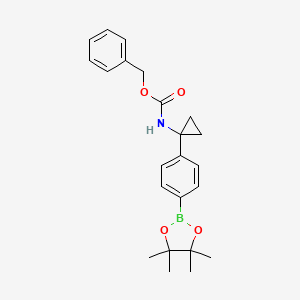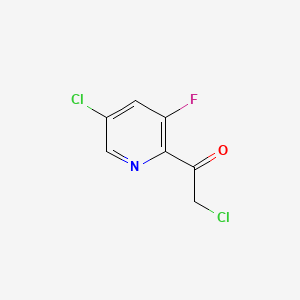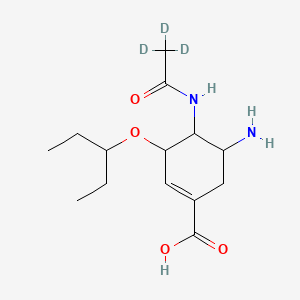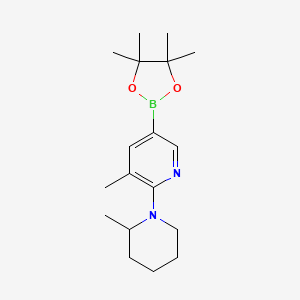
4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C19H23BO3 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropyl group attached to a phenylboronic acid pinacol ester via a carbonylamino linker . The molecular weight of the compound is 311.15 .Chemical Reactions Analysis
Boronate esters, such as this compound, are used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst .Physical and Chemical Properties Analysis
The compound has a molecular weight of 311.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
C17H18BNO4 C_{17}H_{18}BNO_{4} C17H18BNO4
, hat mehrere einzigartige Anwendungen in der wissenschaftlichen Forschung .Arzneimittelentwicklung
Boronsäuren und ihre Ester gelten als wertvoll bei der Entwicklung neuer Medikamente. Sie können als Borträger dienen, die sich für die Neutroneneinfangtherapie eignen, eine gezielte Krebsbehandlung. Diese Verbindungen sind jedoch in Wasser nur geringfügig stabil, und ihre Hydrolyse wird durch die Substituenten im aromatischen Ring und den pH-Wert beeinflusst .
Stabilitätsstudien
Die Stabilität von Boronatestern wie dieser Verbindung in verschiedenen Lösungsmitteln, einschließlich Alkoholen, ist ein wichtiger Forschungsbereich. Das Verständnis ihrer Stabilitätsprofile ist entscheidend für ihre Anwendung in der medizinischen Chemie, da es ihre Lagerung, Handhabung und Formulierung beeinflusst .
Katalyse
Diese Verbindung kann als Substrat in palladiumkatalysierten Reaktionen dienen. Zum Beispiel kann es bei der Methylierung von Heteroarylboronatestern verwendet werden, was ein kritischer Schritt bei der Synthese vieler organischer Moleküle ist .
Zukünftige Richtungen
The future directions of this compound could involve its use in further development and optimization of Suzuki–Miyaura coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a key step in many organic synthesis processes . Therefore, compounds like “4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” will continue to be of interest in the field of organic chemistry.
Wirkmechanismus
- Suzuki–Miyaura Coupling : This reaction is a powerful method for forming carbon–carbon bonds. It brings together chemically distinct fragments using a metal catalyst. Palladium (Pd) plays a crucial role in this process. Initially, oxidative addition occurs with electrophilic organic groups, where Pd becomes oxidized by donating electrons to form a new Pd–C bond. Subsequently, transmetalation occurs with nucleophilic organic groups, which are transferred from boron (in our compound) to palladium .
Biochemical Pathways
The affected pathways include the formation of aryl–aryl bonds. By coupling aryl boronic acids (such as our compound) with aryl halides, diverse molecules can be synthesized. These pathways lead to the creation of complex organic structures with high enantioselectivity .
Eigenschaften
IUPAC Name |
benzyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSWMPZPBDFVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109092 |
Source


|
| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-24-6 |
Source


|
| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)




![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)


